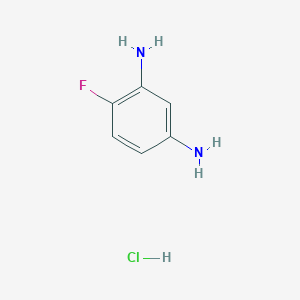![molecular formula C13H16N2O3 B12868259 tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate typically involves the reaction of 2-methylbenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 2-methylbenzo[d]oxazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield oxazole derivatives with additional oxygen-containing functional groups.
- Reduction can produce reduced oxazole derivatives with hydrogen atoms added to the ring.
- Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparación Con Compuestos Similares
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl benzo[d]oxazol-4-ylcarbamate: This compound lacks the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
tert-Butyl (2-ethoxybenzo[d]oxazol-4-yl)carbamate: The presence of an ethoxy group instead of a methyl group can alter the compound’s electronic properties and interactions with molecular targets.
tert-Butyl (2-chlorobenzo[d]oxazol-4-yl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methyl-1,3-benzoxazol-4-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-8-14-11-9(6-5-7-10(11)17-8)15-12(16)18-13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Clave InChI |
FHYJDOHHIBARJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2O1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


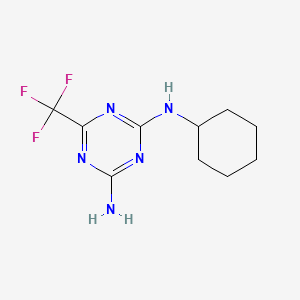
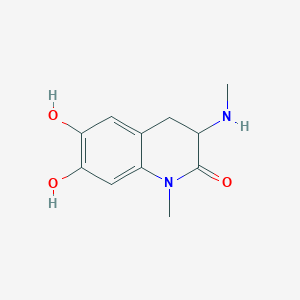
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
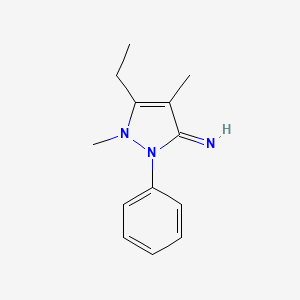
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
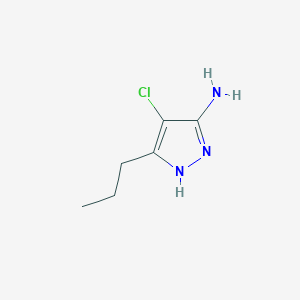
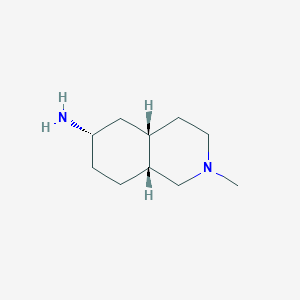

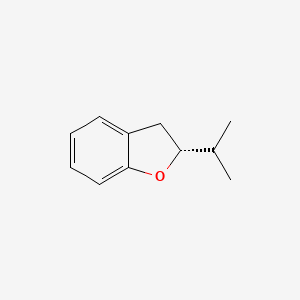
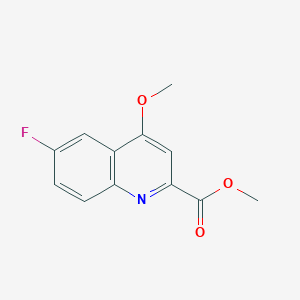
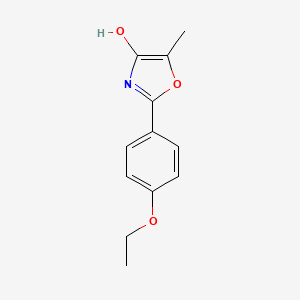
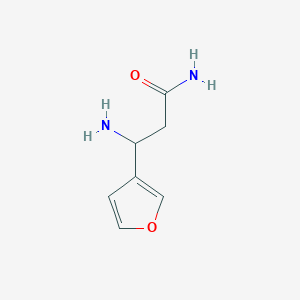
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
